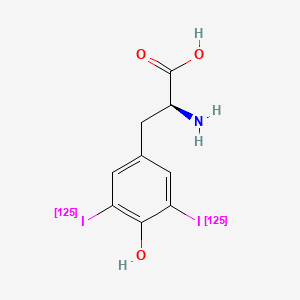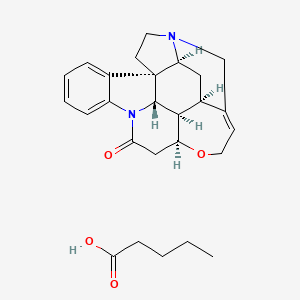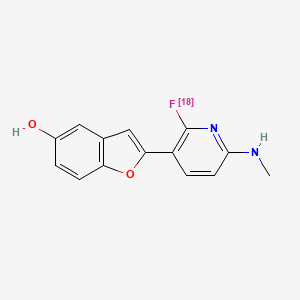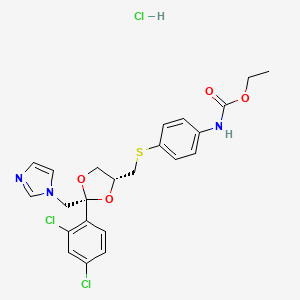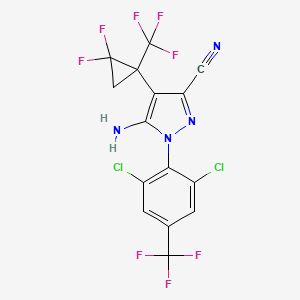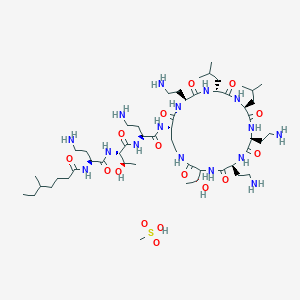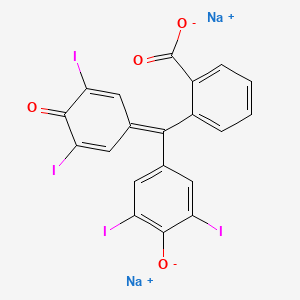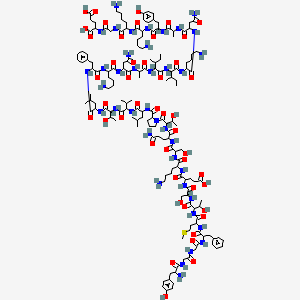
Etoxadrol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoxadrol hydrochloride is a dissociative anesthetic drug known for its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It shares structural similarities with phencyclidine (PCP) and ketamine, and was initially developed for its analgesic properties. its development was discontinued due to adverse effects such as hallucinations and nightmares .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Etoxadrol hydrochloride can be synthesized through a multi-step process involving the formation of a dioxolane ring and subsequent piperidine substitution. The synthesis begins with the reaction of 2-phenyl-1,3-dioxolane with ethyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield etoxadrol. The final step involves the conversion of etoxadrol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves rigorous control of reaction conditions, such as temperature and pH, to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Etoxadrol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Etoxadrol can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert etoxadrol into its reduced forms, potentially altering its activity.
Substitution: Etoxadrol can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of etoxadrol .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the effects of NMDA receptor antagonists.
Biology: Investigated for its effects on neural pathways and neurotransmitter systems.
Medicine: Explored as an anesthetic and analgesic, although its use in humans was discontinued.
Mecanismo De Acción
Etoxadrol hydrochloride exerts its effects primarily through antagonism of the NMDA receptor. It binds to the PCP site on the NMDA receptor, blocking the ion channel and preventing the influx of calcium and sodium ions. This inhibition disrupts normal synaptic transmission, leading to its anesthetic and dissociative effects. The blockade of NMDA receptors also contributes to its analgesic properties .
Comparación Con Compuestos Similares
Etoxadrol hydrochloride is similar to other NMDA receptor antagonists such as:
Phencyclidine (PCP): Both compounds bind to the same site on the NMDA receptor and produce similar dissociative effects.
Ketamine: Shares a similar mechanism of action but has a different chemical structure and a broader therapeutic window.
Dexoxadrol: A stereoisomer of etoxadrol with similar pharmacological properties but different potency and side effect profiles.
This compound is unique in its specific binding affinity and the particular side effects it produces, which led to its discontinuation in clinical use .
Propiedades
Número CAS |
2650241-86-2 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |
Clave InChI |
YXNTVNNAXUKHQM-CLUYDPBTSA-N |
SMILES isomérico |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)
